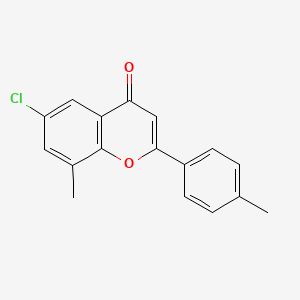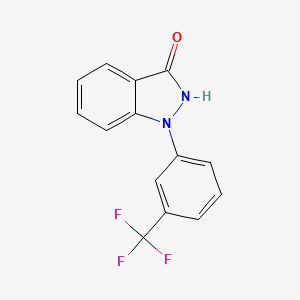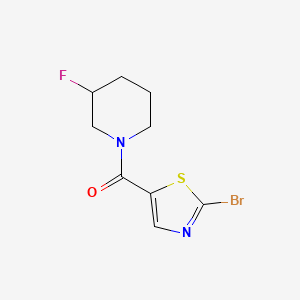
(2-Bromothiazol-5-yl)(3-fluoropiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromothiazol-5-yl)(3-fluoropiperidin-1-yl)methanone is a chemical compound with the molecular formula C10H10BrFN2OS It is characterized by the presence of a bromothiazole ring and a fluoropiperidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromothiazol-5-yl)(3-fluoropiperidin-1-yl)methanone typically involves the reaction of 2-bromothiazole with 3-fluoropiperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
化学反応の分析
Types of Reactions
(2-Bromothiazol-5-yl)(3-fluoropiperidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The bromine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted thiazole derivatives.
科学的研究の応用
(2-Bromothiazol-5-yl)(3-fluoropiperidin-1-yl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
作用機序
The mechanism of action of (2-Bromothiazol-5-yl)(3-fluoropiperidin-1-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but may include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.
類似化合物との比較
Similar Compounds
(2-Chlorothiazol-5-yl)(3-fluoropiperidin-1-yl)methanone: Similar structure with a chlorine atom instead of bromine.
(2-Bromothiazol-5-yl)(3-methylpiperidin-1-yl)methanone: Similar structure with a methyl group instead of fluorine.
(2-Bromothiazol-5-yl)(3-hydroxypiperidin-1-yl)methanone: Similar structure with a hydroxyl group instead of fluorine.
Uniqueness
(2-Bromothiazol-5-yl)(3-fluoropiperidin-1-yl)methanone is unique due to the presence of both bromothiazole and fluoropiperidine moieties, which confer distinct chemical and biological properties
特性
CAS番号 |
1290136-87-6 |
|---|---|
分子式 |
C9H10BrFN2OS |
分子量 |
293.16 g/mol |
IUPAC名 |
(2-bromo-1,3-thiazol-5-yl)-(3-fluoropiperidin-1-yl)methanone |
InChI |
InChI=1S/C9H10BrFN2OS/c10-9-12-4-7(15-9)8(14)13-3-1-2-6(11)5-13/h4,6H,1-3,5H2 |
InChIキー |
JQUVFURGQIFCAU-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)C(=O)C2=CN=C(S2)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


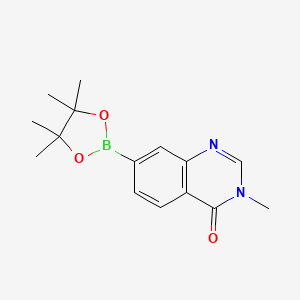
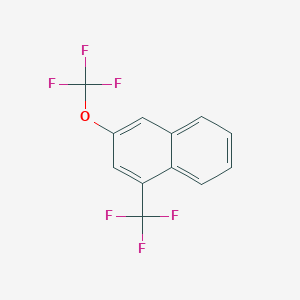
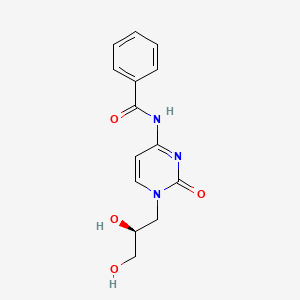
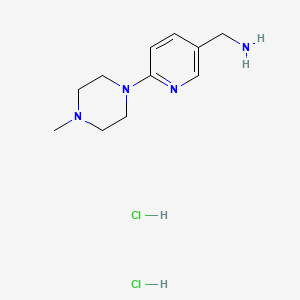
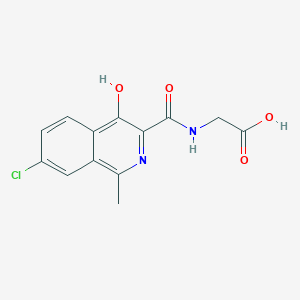
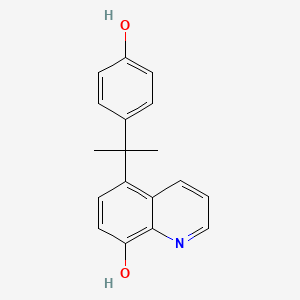
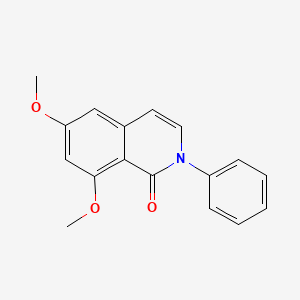
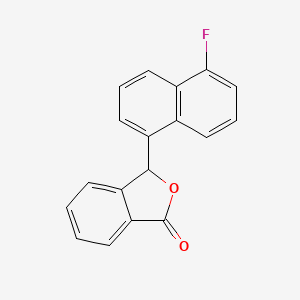
![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B15063791.png)
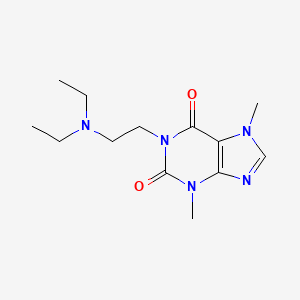
![[4-Oxo-2-(2H-pyran-6-yl)-4H-1-benzopyran-8-yl]acetic acid](/img/structure/B15063808.png)
